4-Chloro-6-(4-ethoxybenzyl)pyrimidine

Description

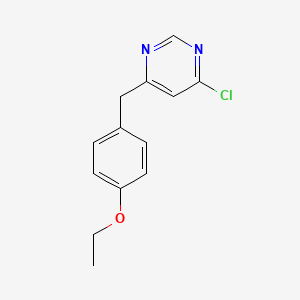

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-6-[(4-ethoxyphenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-2-17-12-5-3-10(4-6-12)7-11-8-13(14)16-9-15-11/h3-6,8-9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIIAQLGGMGSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(4-ethoxybenzyl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This pyrimidine derivative has been studied for its potential applications in cancer treatment, antibacterial properties, and other pharmacological effects. The following sections provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a chloro substituent at the 4-position and an ethoxybenzyl group at the 6-position of the pyrimidine ring.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, revealing its potential in several therapeutic areas:

- Anticancer Activity : Studies have shown that pyrimidine derivatives can exhibit significant growth inhibitory effects against various cancer cell lines, including HepG2 and HCT-116. For instance, compounds similar to this compound have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antibacterial Properties : Research indicates that some pyrimidine derivatives possess antibacterial activity against pathogens such as Enterococcus faecalis, with minimal toxicity to normal cells . The presence of specific functional groups enhances their antibacterial efficacy.

- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. For example, inhibition of cyclin-dependent kinases (CDKs) has been noted as a significant mechanism in anticancer activity .

Table 1: Biological Activity Summary of this compound

| Activity Type | Target Cell Lines | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HepG2 | 6.9 | |

| HCT-116 | 7.0 | ||

| PC-3 | 5.9 | ||

| Antibacterial | Enterococcus faecalis | 16 | |

| Staphylococcus aureus | 32 |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various pyrimidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly in HepG2 and HCT-116 cells, with IC50 values suggesting potent activity comparable to traditional chemotherapeutics like doxorubicin .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of pyrimidine derivatives, including this compound. The compound was found to effectively inhibit the growth of Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating its potential as an antibacterial agent .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

4-Chloro-6-(4-ethoxybenzyl)pyrimidine serves as a crucial building block for synthesizing a variety of pharmacologically active compounds. It has been investigated for its potential as an anticancer agent, antiviral drug, and antimicrobial substance. Its structure allows it to interact with specific molecular targets involved in critical biological pathways.

Mechanism of Action

The compound's mechanism of action primarily involves the inhibition of enzymes and receptors associated with DNA synthesis and repair. By modulating signaling pathways related to cell proliferation and apoptosis, it demonstrates versatility in therapeutic applications.

Agrochemicals

Development of Pesticides and Herbicides

In the realm of agrochemicals, this compound has been utilized in the formulation of pesticides and herbicides. Its ability to interfere with biological pathways in pests enhances its utility in agricultural settings, providing effective solutions for pest control.

Materials Science

Synthesis of Advanced Materials

The compound is also employed in materials science for developing advanced materials with tailored electronic and optical properties. Its unique chemical structure facilitates the creation of materials suitable for various applications, including electronics and photonics.

Case Studies

-

Anticancer Activity

A study evaluated the cytotoxic effects of derivatives based on this compound against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than 30 μM against breast cancer cells, showcasing strong anticancer potential. -

Antimicrobial Properties

Research has demonstrated that modifications to the pyrimidine scaffold can enhance antimicrobial efficacy. Compounds derived from this compound were tested against bacterial strains, revealing notable antibacterial activity. -

Agrochemical Efficacy

Field trials involving formulations containing this compound showed effective control over common agricultural pests, with reduced crop damage reported compared to untreated controls.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds derived from this compound. Preliminary studies suggest that specific substituents can significantly enhance biological activity, particularly in anticancer and antimicrobial applications.

Summary Table of Key Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer, antiviral, antimicrobial agents; targets DNA synthesis pathways |

| Agrochemicals | Development of pesticides and herbicides; effective pest control |

| Materials Science | Synthesis of advanced materials with specific electronic properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-6-(4-ethoxybenzyl)pyrimidine with structurally related pyrimidine derivatives from the evidence, focusing on substituents, synthesis, and applications:

Key Comparisons:

Substituent Effects Electronic Properties: The 4-ethoxybenzyl group in the target compound provides moderate electron-donating effects via the ethoxy group, contrasting with electron-withdrawing groups like sulfonyl (in ) or trifluoromethyl (in ). This influences reactivity in further substitutions.

Synthetic Efficiency

- Chlorination using POCl₃ is a common method (e.g., ), but yields vary. For example, 4-Chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine was synthesized in 83% yield , whereas other methods (e.g., ) require multi-step protocols.

Pharmacological Potential Compounds with ethoxy or alkoxy groups (e.g., ) often exhibit improved solubility compared to halogenated analogs. The 4-ethoxybenzyl group may balance lipophilicity and solubility, making it suitable for oral drug formulations. Thieno-pyrimidine derivatives (e.g., ) show enhanced kinase inhibition due to planar fused-ring systems, whereas non-fused analogs like the target compound may prioritize modular functionalization.

Regulatory and Safety Profiles

- Safety data for 4-Chloro-6-(4-methylpiperidinyl)pyrimidine () highlight the importance of substituent choice in toxicity. The 4-ethoxybenzyl group’s metabolic pathway (O-deethylation) may require evaluation for hepatotoxicity.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-6-(4-ethoxybenzyl)pyrimidine typically follows a two-step approach:

- Step 1: Preparation of 4,6-dichloropyrimidine or a suitably substituted 4-chloro-6-substituted pyrimidine intermediate.

- Step 2: Selective nucleophilic substitution at the 6-position with a 4-ethoxybenzyl nucleophile to introduce the 4-ethoxybenzyl group.

This approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring, allowing for regioselective substitution.

Preparation of 4,6-Dichloropyrimidine Intermediates

The key precursor, 4,6-dichloropyrimidine, is commonly synthesized from 4-chloro-6-methoxypyrimidine by chlorination using phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines as catalysts or bases.

Chlorination Using Phosphorus Oxychloride

- Reaction Conditions: 4-chloro-6-methoxypyrimidine is reacted with excess POCl3 (approximately 2.5 to 4 molar equivalents) at elevated temperatures (80–105 °C), typically for 7 hours.

- Catalysts: Anhydrous organic amines such as triethylamine, dimethylformamide (DMF), N,N-diisopropylethylamine (DIPEA), or other tertiary amines are used to facilitate the reaction.

- Workup: Excess POCl3 is removed by reduced-pressure distillation at 50–105 °C under vacuum (-0.05 to -0.095 MPa). The reaction mixture is then cooled to 60–80 °C and slowly added to ice water to precipitate the product.

- Purification: The crude 4,6-dichloropyrimidine is extracted with organic solvents like methylene chloride or ethylene dichloride, dried over calcium chloride or molecular sieves, and crystallized by cooling to yield high-purity product.

Yield and Purity

- Yields of 4,6-dichloropyrimidine are typically high, ranging from 95% to 97.5%.

- Purity exceeds 99% as confirmed by crystallization and filtration procedures.

Table 1: Typical Reaction Parameters for 4,6-Dichloropyrimidine Synthesis

| Parameter | Range/Value | Notes |

|---|---|---|

| Starting material | 4-chloro-6-methoxypyrimidine | Purity ~98.5% |

| Phosphorus oxychloride | 2.5–4.0 molar equivalents | Excess removed post-reaction |

| Catalyst | Triethylamine, DMF, DIPEA | Anhydrous, dried with NaOH |

| Reaction temperature | 80–105 °C | Maintained during 7-hour reaction |

| Pressure during distillation | -0.05 to -0.095 MPa | Vacuum distillation of excess POCl3 |

| Crystallization temperature | -2 to -5 °C | Cooling in organic solvent |

| Yield | 95.6–97.55% | High yield and purity |

Introduction of the 4-Ethoxybenzyl Group at the 6-Position

The substitution of the chlorine atom at the 6-position with a 4-ethoxybenzyl moiety is performed via nucleophilic aromatic substitution (SNAr) reactions, using the corresponding 4-ethoxybenzyl nucleophile.

Nucleophilic Substitution Reaction

- Nucleophile Preparation: The 4-ethoxybenzyl nucleophile is typically generated from 4-ethoxybenzyl halides or alcohols under basic conditions.

- Reaction Conditions: The 4,6-dichloropyrimidine intermediate is reacted with the 4-ethoxybenzyl nucleophile in a polar aprotic solvent such as acetonitrile or o-xylene.

- Catalysts and Bases: No special catalysts are strictly necessary; however, bases like potassium carbonate or organic amines can be used to facilitate the substitution.

- Temperature: The reaction is carried out under traditional heating or microwave-assisted heating, generally at moderate temperatures (50–100 °C).

- Selectivity: The reaction selectively substitutes the chlorine at the 6-position due to steric and electronic factors, leaving the 4-chloro group intact for further functionalization if needed.

Alternative Methods

- Microwave-assisted synthesis has been reported to improve reaction rates and yields without the need for catalysts.

- The substituent on the 6-phenyl ring (in this case, the 4-ethoxybenzyl group) influences the reaction efficiency and outcome.

Table 2: Representative Conditions for Nucleophilic Substitution on 4,6-Dichloropyrimidine

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Solvent | Acetonitrile, o-xylene | Polar aprotic solvents preferred |

| Base | Potassium carbonate, organic amines | Facilitate nucleophile generation |

| Temperature | 50–100 °C | Conventional or microwave heating |

| Reaction time | 1–4 hours | Depends on method and scale |

| Yield | Variable (generally high) | Dependent on nucleophile and conditions |

Related Synthetic Insights and Analogous Compounds

While direct literature on this compound is limited, insights can be drawn from closely related compounds:

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine synthesis involves nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature, yielding 89% product after 2 hours. This demonstrates the feasibility of introducing ethoxy substituents via nucleophilic aromatic substitution under mild conditions.

The preparation of 4-chloro-6-hydroxypyrimidine from 4-chloro-6-methoxypyrimidine via hydrolysis using hydrogen halides (e.g., HCl) under mild conditions (5–30 °C) with high yields (~99%) illustrates the versatility of functional group transformations on the pyrimidine ring.

Summary of Preparation Methodology

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-Chloro-6-(4-ethoxybenzyl)pyrimidine?

The synthesis typically involves nucleophilic substitution and coupling reactions. Start with 4-chloropyrimidine and 4-ethoxybenzyl chloride as precursors. React under inert conditions (e.g., nitrogen atmosphere) using a polar aprotic solvent like DMF at 80–100°C for 6–12 hours. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol . Monitor reaction progress using TLC (Rf ≈ 0.4 in 7:3 hexane:EtOAc).

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of spectroscopic techniques:

- NMR : Compare ¹H and ¹³C spectra to reference data. Key signals include the ethoxy group (δ 1.3–1.4 ppm for CH₃, δ 4.0–4.1 ppm for OCH₂) and pyrimidine protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry : Expect a molecular ion peak at m/z = 263.7 (C₁₃H₁₄ClN₂O) .

- IR : Confirm C-Cl (~750 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) stretches .

Q. What safety protocols are critical during experimental handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions involving volatile solvents .

- Waste Disposal : Segregate halogenated waste and transfer to certified facilities for incineration .

- Emergency Measures : For skin contact, rinse with 10% sodium thiosulfate; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency. Optimize equivalents (1–5 mol%) .

- Solvent Effects : Compare DMF vs. THF; DMF often enhances reactivity but complicates purification. Use microwave-assisted synthesis to reduce time (30 mins vs. 12 hrs) .

- Temperature Gradients : Perform kinetic studies between 60–120°C to identify ideal conditions for minimizing side products .

Q. What methodologies are used to analyze its biological activity (e.g., enzyme inhibition)?

- In Vitro Assays : Conduct acetylcholinesterase inhibition assays (Ellman’s method) at 0.1–100 µM concentrations. IC₅₀ values <10 µM suggest therapeutic potential .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization in cancer cell lines .

- SAR Studies : Modify the ethoxybenzyl group to assess impact on bioactivity. For example, replace with trifluoromethyl to enhance lipophilicity .

Q. How can contradictory solubility or reactivity data be resolved?

- HPLC Analysis : Use a C18 column (70:30 MeOH:H₂O) to detect impurities or degradation products affecting solubility .

- X-ray Crystallography : Resolve structural ambiguities (e.g., Cl positioning) to clarify reactivity trends .

- Computational DFT : Model electron density maps to predict nucleophilic attack sites on the pyrimidine ring .

Q. What strategies are effective for synthesizing derivatives with enhanced pharmacological properties?

- Cross-Coupling Reactions : Introduce aryl groups via Suzuki-Miyaura coupling (e.g., replace Cl with 4-fluorophenyl) .

- Bioisosteric Replacement : Substitute the ethoxy group with morpholine or piperazine to improve water solubility .

- Prodrug Design : Acetylate the pyrimidine nitrogen to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Q. How can mechanistic studies elucidate its mode of action in enzyme inhibition?

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis experiments to track bond cleavage sites .

- Molecular Dynamics : Simulate binding interactions with acetylcholinesterase (PDB ID 4EY7) to identify key residues (e.g., Trp286, Glu202) .

Q. What challenges arise during scale-up from lab to pilot production?

- Purification Bottlenecks : Replace column chromatography with continuous-flow crystallization for higher throughput .

- Yield Loss : Address via in-line FTIR monitoring to optimize reaction endpoints and reduce byproducts .

- Thermal Stability : Conduct DSC analysis to identify safe heating thresholds (>120°C may degrade the compound) .

Q. How can computational modeling guide the design of novel analogs?

- Docking Simulations : Use AutoDock Vina to screen virtual libraries against target proteins (e.g., EGFR kinase). Prioritize compounds with ΔG < -9 kcal/mol .

- ADMET Prediction : Apply SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

- QSAR Models : Correlate substituent electronegativity with bioactivity using multiple linear regression (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.